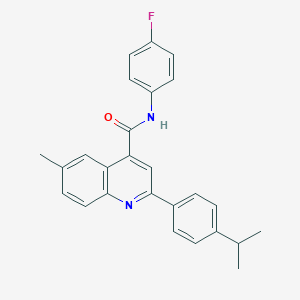
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,3-THIAZOL-2-YL)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and a thiazole ring connected via a propanamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through cyclization with hydrazine.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from a thioamide and an α-haloketone.
Coupling Reaction: The final step involves coupling the nitrated pyrazole with the thiazole ring through a propanamide linkage, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions.
Coupling Reactions: The compound can form various derivatives through coupling reactions with different reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Coupling: Reagents like DCC or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents.
Major Products
Reduction: 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide.
Substitution: Various halogenated or sulfonylated derivatives of the original compound.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry
Materials Science:
作用机制
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The nitro group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding.
相似化合物的比较
Similar Compounds
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide: A closely related compound with a similar structure but different substitution pattern.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide:
Uniqueness
The presence of both the nitro group and the thiazole ring in 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide makes it unique compared to its analogs. The nitro group introduces additional reactivity, while the thiazole ring provides a site for potential biological interactions.
属性
分子式 |
C11H13N5O3S |
|---|---|
分子量 |
295.32g/mol |
IUPAC 名称 |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H13N5O3S/c1-7-10(16(18)19)8(2)15(14-7)5-3-9(17)13-11-12-4-6-20-11/h4,6H,3,5H2,1-2H3,(H,12,13,17) |
InChI 键 |
QFOCTYXWERNPSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCC(=O)NC2=NC=CS2)C)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=NN1CCC(=O)NC2=NC=CS2)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454941.png)
![Methyl 3-[(3-chlorophenoxy)methyl]benzoate](/img/structure/B454942.png)
![2-[(4-Benzhydryl-1-piperazinyl)carbonyl]-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B454944.png)

![5-(3,4-Dimethylphenyl)-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B454946.png)

![Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate](/img/structure/B454951.png)
![5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454952.png)
![[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid](/img/structure/B454953.png)
![5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454954.png)

![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde](/img/structure/B454960.png)
![methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B454961.png)

